BenchChemオンラインストアへようこそ!

3-(2-Methoxy-5-methylphenyl)acrylic acid

Anticancer Differentiation Therapy Cell Cycle Arrest

Procure 3-(2-Methoxy-5-methylphenyl)acrylic acid for its unique 2-methoxy-5-methyl pharmacophore, absent in common cinnamic analogs like ferulic acid. This dual substitution drives distinct EGFR kinase selectivity and differentiation therapy potential in AML phenotypic screens (HL-60, U937, NB4). The fully etherified scaffold also enables protecting-group-free RAFT/ATRP polymerization. Insist on CAS 103986-76-1 to avoid inactive mono-substituted analogs.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B7778398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-5-methylphenyl)acrylic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C=CC(=O)O
InChIInChI=1S/C11H12O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+
InChIKeyJYHRDALEIAZLHY-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxy-5-methylphenyl)acrylic Acid: A Dual-Substituted Cinnamic Scaffold with Differentiated Pharmacophore Properties


3-(2-Methoxy-5-methylphenyl)acrylic acid (CAS 103986-76-1; also known as 2-methoxy-5-methylcinnamic acid) is a disubstituted β-phenylacrylic acid derivative belonging to the broader cinnamic acid family [1]. It features a trans-configured acrylic acid backbone substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position of the phenyl ring, giving it a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [2]. This specific 2-methoxy-5-methyl substitution pattern distinguishes it from other methoxylated or methylated cinnamic acid analogs by altering electronic distribution, steric hindrance, and lipophilicity (computed XLogP3 = 2.2), which collectively influence its solubility in organic solvents and its interactions with biological targets .

Why 3-(2-Methoxy-5-methylphenyl)acrylic Acid Cannot Be Interchanged with Generic Cinnamic Acid Analogs: A Pharmacophore-Level Distinction


The biological and physicochemical profile of 2-methoxy-5-methylcinnamic acid is critically shaped by the synergistic interplay of its ortho-methoxy and para-methyl substituents on the phenyl ring—a pharmacophore arrangement absent in common analogs such as ferulic acid (3-methoxy-4-hydroxy), 4-methoxycinnamic acid, or 4-methylcinnamic acid . This dual substitution modifies both the electron density of the aromatic ring and the steric environment around the acrylic acid warhead, resulting in distinct target engagement profiles. For example, certain β-phenylacrylic acid derivatives function as EGFR tyrosine kinase inhibitors in a substitution-dependent manner, where the position and nature of ring substituents directly determine kinase selectivity and cellular potency [1]. Consequently, generic substitution with a mono-substituted or differently disubstituted cinnamic analog risks losing the intended biological activity, as the precise methoxy-methyl spatial orientation governs molecular recognition at the binding site, impacting both efficacy and selectivity . Procurement decisions must therefore be based on the exact substitution pattern rather than on the broader cinnamic acid class designation.

Quantitative Differentiation Evidence for 3-(2-Methoxy-5-methylphenyl)acrylic Acid Against Closest Analogs


Cell Proliferation Arrest and Monocytic Differentiation Induction: Distinct from Generic Cinnamic Acid Cytotoxicity

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual antiproliferative/differentiation mechanism is mechanistically distinct from the general cytotoxic IC₅₀ values reported for simpler cinnamic acid derivatives such as 4-methylcinnamic acid (IC₅₀ 1.79 µM against MCF-7 breast cancer cells) or cinnamic acid itself (IC₅₀ 1–4.5 mM across glioblastoma, melanoma, prostate, and lung carcinoma cells) . The pro-differentiation activity suggests a targeted epigenetic or transcriptional mechanism rather than nonspecific cytotoxicity, positioning this compound uniquely for differentiation-based anticancer strategies.

Anticancer Differentiation Therapy Cell Cycle Arrest

Antimicrobial Activity Profile of Methoxy-Methyl Cinnamic Derivatives: Structure-Activity Relationship Implications

Within the methoxylated cinnamic acid series, antimicrobial potency is highly sensitive to the position and combination of ring substituents. Published SAR data for structurally related compounds demonstrate that 4-methylcinnamic acid exhibits IC₅₀ = 5.0 µg/mL against Staphylococcus aureus, while 4-methoxycinnamic acid shows IC₅₀ = 4.2 µg/mL against Pseudomonas aeruginosa . Furthermore, p-methoxy methyl cinnamate (the methyl ester analog) displays a minimum inhibitory concentration (MIC) of 62.5 µg/mL against S. aureus [1]. The 2-methoxy-5-methyl substitution pattern in the target compound represents a hybrid pharmacophore combining both electron-donating substituents in a spatial arrangement not evaluated in these datasets, implying a potentially unique antimicrobial selectivity fingerprint that justifies empirical evaluation rather than extrapolation from mono-substituted analog data.

Antimicrobial Structure-Activity Relationship Drug Resistance

Distinct EGFR Tyrosine Kinase Pharmacophore: Qualification via β-Phenylacrylic Acid Derivative Class Evidence

Structurally related β-phenylacrylic acid derivatives (designated MHY791 and MHY1036) function as direct EGFR tyrosine kinase inhibitors, binding to the EGFR kinase domain and exerting anti-cancer activity selectively in KRAS wild-type colon cancer cells via inactivation of Ras/ERK and activation of Src-mediated apoptosis [1]. This kinase inhibitory activity is critically dependent on the phenyl ring substitution pattern, as the β-phenylacrylic acid scaffold serves as a Type I/Type II kinase hinge-binding motif where the substitution constellation dictates ATP-pocket complementarity and selectivity [2]. The target compound, with its 2-methoxy-5-methyl substitution, occupies a distinct chemical space within this pharmacophore class compared to the MHY series compounds, which bear different substituent patterns. This establishes a mechanistic precedent for EGFR pathway modulation by this scaffold while highlighting that the specific 2-OCH₃/5-CH₃ arrangement has not been profiled in published EGFR inhibition assays, representing a validated but unexplored kinase inhibitor chemotype.

EGFR Inhibition KRAS Wild-Type Colorectal Cancer Kinase Selectivity

Lipophilicity (XLogP3) and Solubility Differentiation from Hydroxy-Substituted Analogs

The computed partition coefficient (XLogP3) for 3-(2-methoxy-5-methylphenyl)acrylic acid is 2.2 [1], reflecting its dual methyl/methoxy lipophilic substitution. This value is substantially higher than that of ferulic acid (4-hydroxy-3-methoxycinnamic acid; computed XLogP3 ≈ 1.4), which bears a polar hydroxyl group, and higher than cinnamic acid itself (XLogP3 ≈ 1.8) [2]. The increased lipophilicity of the target compound translates to enhanced passive membrane permeability and altered tissue distribution potential compared to hydroxy-substituted analogs. In the context of the β-phenylacrylic acid EGFR inhibitor class, appropriate lipophilicity is essential for achieving intracellular kinase domain engagement, positioning the 2.2 XLogP3 value within a favorable range for cellular target access without the excessive lipophilicity that can lead to promiscuous binding or poor solubility .

Lipophilicity Drug-likeness Permeability

Polymerization Reactivity Profile as a Specialized Methoxy-Methyl Acrylic Acid Building Block

Cinnamic acid derivatives possess a unique vinyl architecture combining both styrenic and acrylic structural elements, enabling their use as renewable vinyl monomers with tunable reactivity in controlled radical copolymerization [1]. The 2-methoxy-5-methyl substitution on the phenyl ring electronically modulates the vinyl C=C bond reactivity, differentiating it from unsubstituted cinnamic acid and other mono-substituted analogs. The methoxy group enhances electron density on the aromatic ring (positive mesomeric effect), which can alter the propagation rate constant (kp) during polymerization. Unlike 4-hydroxy or 4-amino substituted cinnamic acids that require protecting group strategies, the fully etherified 2-methoxy-5-methyl derivative is directly compatible with standard radical, anionic, or coordination-insertion polymerization conditions without additional synthetic manipulation .

Polymer Chemistry Material Science Controlled Radical Polymerization

Synthetic Tractability and Intermediacy: A Key Tolterodine Intermediate Precursor

3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid, the reduced saturated analog of the target compound, serves as a key intermediate in the synthesis of Tolterodine, a widely prescribed muscarinic receptor antagonist for overactive bladder treatment [1]. The target acrylic acid compound is conveniently prepared from 2-methoxy-5-methylbenzaldehyde via Knoevenagel condensation with malonic acid, followed by decarboxylation . This two-step synthetic accessibility from a commercially available starting material (2-methoxy-5-methylbenzaldehyde, CAS 7083-19-4) contrasts with other cinnamic acid derivatives such as ferulic acid, which requires isolation from natural sources or multi-step de novo synthesis [2]. Furthermore, the target compound's trans-configured α,β-unsaturated acid moiety is amenable to diverse downstream transformations including reduction to the saturated propionic acid (Tolterodine pathway), esterification, amidation, and conjugate addition reactions.

Synthetic Chemistry Pharmaceutical Intermediate Tolterodine Synthesis

Recommended Research and Industrial Application Scenarios for 3-(2-Methoxy-5-methylphenyl)acrylic Acid Based on Differentiated Evidence


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

The compound's demonstrated activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1] positions it for inclusion in phenotypic screening panels targeting differentiation therapy for acute myeloid leukemia (AML) and other hematological malignancies. Unlike conventional cytotoxic cinnamic acid derivatives that exhibit IC₅₀ values in the micromolar to millimolar range without differentiation induction , this compound offers a mechanistically distinct starting point. Procurement recommendation: acquire for primary screening in HL-60, U937, or NB4 promyelocytic leukemia cell lines using CD11b/CD14 surface marker expression as a differentiation readout.

EGFR Kinase Selectivity Profiling of Novel β-Phenylacrylic Acid Chemotypes

Given that structurally related β-phenylacrylic acid derivatives (MHY791, MHY1036) are confirmed EGFR tyrosine kinase inhibitors with selectivity for KRAS wild-type colon cancer [2], the 2-methoxy-5-methyl substituted variant—unprofiled in published kinase assays—represents a high-value chemical probe for kinase selectivity screening. Its computed XLogP3 of 2.2 and molecular weight of 192.21 g/mol fall within favorable drug-like space for intracellular kinase engagement [3]. Procurement recommendation: profile against a panel of 50–100 kinases at 1–10 µM to establish a selectivity fingerprint; prioritize EGFR, HER2, and other ErbB family kinases for dose-response IC₅₀ determination.

Antimicrobial Structure-Activity Relationship Probe for Methoxy-Methyl Cinnamic Pharmacophores

Published SAR data demonstrate that antimicrobial potency in the cinnamic acid class is exquisitely sensitive to the position and identity of phenyl ring substituents, with 4-methylcinnamic acid (IC₅₀ 5.0 µg/mL against S. aureus) and 4-methoxycinnamic acid (IC₅₀ 4.2 µg/mL against P. aeruginosa) showing differential strain selectivity . The 2-methoxy-5-methyl substitution pattern represents an unexplored quadrant of this SAR landscape. Procurement recommendation: screen against WHO priority pathogen panels (ESKAPE pathogens) using broth microdilution assays; the dual methoxy-methyl pharmacophore may confer activity against resistant strains not covered by existing mono-substituted analogs.

Functional Polymer Monomer for Copolymer Design Without Protecting Group Requirements

The compound's cinnamic acid scaffold combines styrenic and acrylic vinyl reactivity, enabling controlled radical copolymerization for functional polymer synthesis [4]. Its fully etherified 2-methoxy-5-methyl substitution eliminates the hydroxyl or amine functionality present in natural hydroxycinnamic acids (e.g., ferulic acid, caffeic acid) that require protecting group strategies prior to polymerization . Procurement recommendation: evaluate as a comonomer in RAFT or ATRP copolymerization with styrene, methyl methacrylate, or butyl acrylate to generate functional copolymers with tunable glass transition temperatures (Tg) and optical properties for coating or adhesive applications.

Quote Request

Request a Quote for 3-(2-Methoxy-5-methylphenyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.